N-methoxy-N-methylnaphthalene-1-carboxamide
Overview
Description
N-methoxy-N-methylnaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioactivity and Molecular Surface Analysis :
- A study by Michnová et al. (2019) investigated the bioactivity of a series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides. These compounds demonstrated potential as anti-invasive agents and showed activity against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. They also inhibited photosynthetic electron transport in spinach chloroplasts and exhibited no cytotoxic effect at concentrations greater than 30 µM (Michnová et al., 2019).
Photosynthesis-Inhibiting Activity :
- Kos et al. (2021) and (2020) prepared a series of hydroxynaphthalene-2-carboxanilides, including methoxy-substituted compounds, which demonstrated the ability to inhibit photosynthetic electron transport in spinach chloroplasts. These findings suggest their potential use in studying photosynthesis and possibly in developing herbicides (Kos et al., 2021), (Kos et al., 2020).
Antimicrobial and Herbicidal Applications :
- Goněc et al. (2013) studied a series of 2-hydroxynaphthalene-1-carboxanilides, finding them effective against various bacterial strains and Mycobacterium species. Some compounds exhibited potent antibacterial and antimycobacterial activity, comparable or superior to standard drugs like ampicillin or isoniazid. Their ability to inhibit photosynthetic electron transport was also noted, suggesting possible herbicidal applications (Goněc et al., 2013).
Chemical Synthesis and Reactivity :
- Various studies have focused on the synthesis and chemical properties of naphthalene carboxamide derivatives. For instance, Lee and Park (2002) discussed the preparation of N-methoxy-N-methylamides, highlighting their use as effective acylating agents in chemical synthesis (Lee & Park, 2002).
Potential in Cancer Research :
- Lokhande et al. (2008) synthesized a novel class of N-substituted-6-methoxynaphthalene-2-carboxamides and evaluated them as potential chemosensitizing agents for cancer. This research indicates the potential application of such compounds in cancer treatment (Lokhande et al., 2008).
Structural and Mechanistic Studies :
- Studies such as those by Sim et al. (2008) have explored the kinetics and mechanisms of reactions involving naphthalene carboxamide derivatives, providing deeper insight into their chemical behavior and potential applications (Sim et al., 2008).
Properties
IUPAC Name |
N-methoxy-N-methylnaphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCHFRDVIJOCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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